molecular formula C9H9FO2 B2396834 4-Ethyl-3-fluorobenzoic acid CAS No. 1142924-72-8; 37135-28-7

4-Ethyl-3-fluorobenzoic acid

Cat. No.: B2396834
CAS No.: 1142924-72-8; 37135-28-7
M. Wt: 168.167
InChI Key: GFZWTENMZHZIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-3-fluorobenzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C₉H₉FO₂. The compound features a benzoic acid backbone substituted with an ethyl group at the para position (C4) and a fluorine atom at the meta position (C3). These substituents influence its electronic, steric, and physicochemical properties. Fluorine’s strong electron-withdrawing effect enhances the acidity of the carboxylic acid group, while the ethyl group’s electron-donating nature may counteract this effect depending on its spatial orientation. Such substitutions are critical in pharmaceutical and agrochemical applications, where tuning acidity and lipophilicity impacts bioavailability and reactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZWTENMZHZIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity

The acidity of benzoic acid derivatives is primarily governed by substituent electronic effects. A comparison with related compounds is summarized below:

Compound Substituents pKa (approx.) Key Properties
Benzoic acid None 4.20 Baseline acidity
3-Fluorobenzoic acid -F (meta) 3.86 Enhanced acidity due to -F EWG effect
4-Ethylbenzoic acid -C₂H₅ (para) 4.50 Reduced acidity due to EDG effect
4-Ethyl-3-fluorobenzoic acid -F (meta), -C₂H₅ (para) ~3.95* Intermediate acidity; competing effects

*Estimated based on additive substituent effects. The fluorine’s electron-withdrawing effect dominates over the ethyl group’s electron-donating influence, resulting in higher acidity than unsubstituted benzoic acid but lower than 3-fluorobenzoic acid .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns in benzoic acids are critical for crystal engineering. This compound likely forms dimeric hydrogen bonds via its -COOH groups, similar to benzoic acid. In contrast:

  • 3-Fluorobenzoic acid : Forms stronger F···H–O interactions, leading to tighter crystal lattices.
  • 4-Ethylbenzoic acid : Ethyl groups promote hydrophobic interactions, reducing solubility in polar solvents.

These differences highlight how combined substituents modulate supramolecular assembly .

Methodological Considerations for Structural Analysis

The structural characterization of this compound and its analogs often employs crystallographic tools:

  • SHELX Suite : Used for refining small-molecule crystal structures, particularly for resolving hydrogen-bonding networks .
  • WinGX and ORTEP-3 : Facilitate graphical representation of molecular geometry and intermolecular interactions .

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